5-(1-ethyl-1H-pyrazol-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-ethyl-1H-pyrazol-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound that features a unique combination of pyrazole and oxadiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-ethyl-1H-pyrazol-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carboxylic acid hydrazide with nitrous acid to form the corresponding diazonium salt, which then undergoes cyclization to yield the desired oxadiazole-pyrazine compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(1-ethyl-1H-pyrazol-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or oxadiazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
5-(1-ethyl-1H-pyrazol-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Mechanism of Action
The mechanism of action of 5-(1-ethyl-1H-pyrazol-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Pyrazole derivatives: Compounds with the pyrazole ring are also known for their diverse biological properties.
Uniqueness
5-(1-ethyl-1H-pyrazol-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine is unique due to its combination of both pyrazole and oxadiazole rings, which may confer distinct biological activities and chemical reactivity compared to compounds with only one of these rings .
Properties
Molecular Formula |
C9H8N6O |
---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
5-(1-ethylpyrazol-4-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C9H8N6O/c1-2-15-5-6(3-11-15)7-4-10-8-9(12-7)14-16-13-8/h3-5H,2H2,1H3 |
InChI Key |
OXQDHUHYTQHWFP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2=NC3=NON=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.